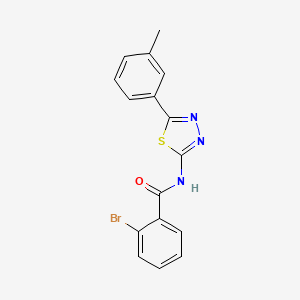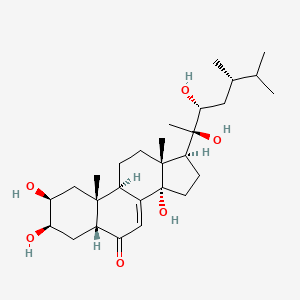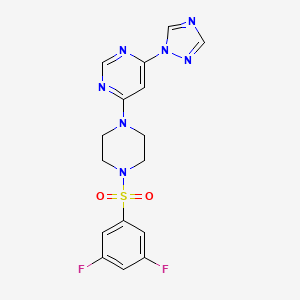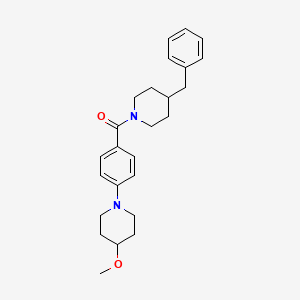
1-Pyridin-2-ylhex-5-yn-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-Pyridin-2-ylhex-5-yn-1-ol” is a chemical compound with the CAS Number: 1566989-28-3 . It has a molecular weight of 175.23 and its IUPAC name is 1-(pyridin-2-yl)hex-5-yn-1-ol . It is in powder form .
Molecular Structure Analysis
The InChI code for “1-Pyridin-2-ylhex-5-yn-1-ol” is 1S/C11H13NO/c1-2-3-4-8-11(13)10-7-5-6-9-12-10/h1,5-7,9,11,13H,3-4,8H2 . This code represents the molecular structure of the compound.Physical And Chemical Properties Analysis
“1-Pyridin-2-ylhex-5-yn-1-ol” is a powder that is stored at room temperature . Its molecular weight is 175.23 . More specific physical and chemical properties were not available in the retrieved data.Wissenschaftliche Forschungsanwendungen
Synthesis and Coordination Chemistry
Pyridine derivatives, such as 2,6-di(pyrazol-1-yl)pyridine and related ligands, have been utilized in coordination chemistry due to their versatility compared to terpyridines. These compounds have found applications in the synthesis of luminescent lanthanide compounds for biological sensing and iron complexes exhibiting unusual thermal and photochemical spin-state transitions (Halcrow, 2005). This indicates the potential for 1-Pyridin-2-ylhex-5-yn-1-ol to be used in similar coordination chemistry applications, leveraging its pyridine moiety for complex formation.
Materials Science and Organic Electronics
Novel heteroleptic iridium(III) complexes with pyridine derivatives have been synthesized for application in polymer light-emitting diodes (OLEDs). These complexes demonstrated high thermal stability and good electroluminescence performance, suggesting the utility of pyridine-based ligands in developing materials for organic electronics (Tang et al., 2014). Given the structural similarity, 1-Pyridin-2-ylhex-5-yn-1-ol could potentially be explored for its applications in the field of organic electronics, either as a ligand in metal complexes or as part of the active layer in OLEDs.
Catalysis and Chemical Sensing
Pyridine derivatives have been involved in catalysis and as components in chemical sensors. For instance, pyridinium salts have shown a wide range of applications from catalysis to antimicrobial and anticancer properties, highlighting the chemical versatility and reactivity of pyridine-based compounds (Sowmiah et al., 2018). 1-Pyridin-2-ylhex-5-yn-1-ol, with its pyridine core, may offer similar catalytic and sensing capabilities, especially in developing new catalytic systems or sensors for environmental or biomedical applications.
Wirkmechanismus
The mechanism of action of a compound refers to the specific biochemical interaction through which it produces its effect. This usually involves the compound binding to specific molecular targets such as enzymes or receptors . Unfortunately, the specific mechanism of action for “1-Pyridin-2-ylhex-5-yn-1-ol” is not available in the retrieved data.
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 , indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Eigenschaften
IUPAC Name |
1-pyridin-2-ylhex-5-yn-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c1-2-3-4-8-11(13)10-7-5-6-9-12-10/h1,5-7,9,11,13H,3-4,8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCRPJVDWSMWAKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCCC(C1=CC=CC=N1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Pyridin-2-ylhex-5-yn-1-ol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![[2-[(2-chloro-6-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(9H-xanthen-9-yl)methanone](/img/structure/B2702826.png)
![methyl 4-({[3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetyl}amino)benzoate](/img/structure/B2702829.png)

![N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2702831.png)

![Ethyl 3-[(4-chlorophenyl)amino]-2-cyanoprop-2-enoate](/img/structure/B2702833.png)
![1-benzyl-N-(4-ethylphenyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2702834.png)